molecular formula C18H30N2O10 B15328473 (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid

(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid

Cat. No.: B15328473
M. Wt: 434.4 g/mol
InChI Key: NXIXQYVDQNKQPF-LUHWTZLKSA-N
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Description

(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid is a complex organic compound with potential applications in various scientific fields This compound features a cyclohexene ring substituted with amino, acetamido, and pentan-3-yloxy groups, along with a carboxylic acid and a dihydroxybutanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. Common synthetic routes may include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino, acetamido, and pentan-3-yloxy groups can be introduced through substitution reactions using suitable reagents.

    Carboxylation and Hydroxylation: The carboxylic acid and dihydroxybutanedioic acid moieties can be introduced through carboxylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Medicine: The compound could be investigated for potential therapeutic applications, such as drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid exerts its effects depends on its interactions with molecular targets and pathways. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with amino, acetamido, and carboxylic acid groups. Examples include:

    Cyclohexene-1-carboxylic acid derivatives: These compounds share the cyclohexene ring and carboxylic acid moiety.

    Amino acid derivatives: Compounds with amino and carboxylic acid groups, such as amino acids, are structurally related.

Uniqueness

The uniqueness of (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid; 2,3-dihydroxybutanedioic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and applications.

Properties

Molecular Formula

C18H30N2O10

Molecular Weight

434.4 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C14H24N2O4.C4H6O6/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;5-1(3(7)8)2(6)4(9)10/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+;/m0./s1

InChI Key

NXIXQYVDQNKQPF-LUHWTZLKSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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